Ethyl pyrrolidine-3-carboxylate Ethyl pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 72925-15-6
VCID: VC2453628
InChI: InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3
SMILES: CCOC(=O)C1CCNC1
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

Ethyl pyrrolidine-3-carboxylate

CAS No.: 72925-15-6

Cat. No.: VC2453628

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl pyrrolidine-3-carboxylate - 72925-15-6

Specification

CAS No. 72925-15-6
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name ethyl pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3
Standard InChI Key MPEUOPWWEODARH-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCNC1
Canonical SMILES CCOC(=O)C1CCNC1

Introduction

Chemical Structure and Properties

Molecular Composition

Ethyl pyrrolidine-3-carboxylate exists in two enantiomeric forms due to a chiral center at the 3-position. The R-enantiomer has been extensively documented with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound contains a five-membered pyrrolidine ring featuring a secondary amine and an ethyl ester functional group attached to the third carbon.

Structural Identifiers

The R-enantiomer of this compound has been cataloged in chemical databases with several unique identifiers:

Identifier TypeValue
IUPAC Nameethyl (3R)-pyrrolidine-3-carboxylate
InChIInChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1
InChIKeyMPEUOPWWEODARH-ZCFIWIBFSA-N
SMILESCCOC(=O)[C@@H]1CCNC1
CAS Number1807380-83-1 (R-enantiomer)

Table 1: Structural identifiers for Ethyl (R)-Pyrrolidine-3-carboxylate

Physical and Chemical Characteristics

The compound exhibits several notable physical and chemical properties that influence its behavior in chemical reactions and biological systems:

  • Appearance: Typically exists as a colorless to pale yellow liquid

  • Solubility: Generally soluble in common organic solvents due to the presence of both polar and non-polar groups

  • Reactivity centers: Features both a nucleophilic secondary amine and an electrophilic ester group

  • Stereochemistry: The chiral center at C-3 creates distinct R and S enantiomers with potentially different biological activities

Synthesis Methods

General Synthetic Approaches

Several synthetic routes can be employed to prepare ethyl pyrrolidine-3-carboxylate, with the choice of method often dependent on the desired stereochemical outcome and available starting materials.

Stereoselective Synthesis

The preparation of enantiomerically pure forms of ethyl pyrrolidine-3-carboxylate is particularly valuable for applications requiring specific stereochemistry. The R-enantiomer can be synthesized through several approaches:

  • Hydrogenolysis of Protected Precursors: Starting from appropriately protected intermediates

  • Asymmetric Synthesis: Using chiral catalysts or auxiliaries to achieve stereoselective formation

  • Resolution Methods: Separation of racemic mixtures through diastereomeric salt formation or enzymatic resolution

Analytical Characterization

Following synthesis, confirmation of the compound's identity and purity typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass spectrometry

  • Optical rotation measurements for determining enantiomeric purity

  • Elemental analysis

Chemical Reactivity Patterns

Ester Group Transformations

The ethyl ester functional group in ethyl pyrrolidine-3-carboxylate undergoes various chemical transformations that make this compound valuable in organic synthesis:

Reaction TypeReagentsProductsConditions
HydrolysisAqueous acids/basesPyrrolidine-3-carboxylic acidHeated aqueous conditions
ReductionLiAlH4 or NaBH4Pyrrolidine-3-methanolLow temperature, anhydrous
TransesterificationOther alcohols, catalystAlternative estersReflux conditions
AmidationAminesPyrrolidine-3-carboxamidesModerate temperatures

Table 2: Ester group transformation reactions of ethyl pyrrolidine-3-carboxylate

Pyrrolidine Nitrogen Reactivity

The secondary amine in the pyrrolidine ring represents another reactive site:

  • Alkylation: Formation of tertiary amines through reaction with alkyl halides

  • Acylation: Creation of amides via reaction with acyl chlorides or anhydrides

  • Salt Formation: Generation of hydrochloride or other acid salts

  • Oxidation: Potential conversion to N-oxides or other nitrogen-containing functional groups

These diverse reaction pathways contribute to the compound's utility as a versatile building block in complex molecule synthesis.

Applications in Organic Synthesis

Building Block in Medicinal Chemistry

Ethyl pyrrolidine-3-carboxylate serves as an important structural component in the synthesis of pharmaceutically relevant compounds. The pyrrolidine scaffold is found in numerous bioactive molecules, and this ester allows for convenient functionalization at multiple positions.

Specific applications include:

  • Chiral Auxiliary: Its defined stereochemistry can direct the stereochemical outcome of subsequent reactions

  • Peptide Mimetics: Incorporation into structures that mimic naturally occurring peptides

  • Heterocyclic Expansions: Foundation for building more complex nitrogen-containing ring systems

Development of Catalysts

The unique structural features of ethyl pyrrolidine-3-carboxylate, particularly in its enantiomerically pure form, make it valuable in catalyst development:

  • Ligand Design: Precursor for chiral ligands used in asymmetric catalysis

  • Organocatalysts: Development of small-molecule catalysts for stereoselective transformations

  • Metal Complex Formation: Creation of metal-coordinated catalytic systems

CompoundStructural FeaturesObserved or Potential Biological Activities
Ethyl (R)-pyrrolidine-3-carboxylateR configuration at C-3Preliminary studies suggest possible antimicrobial properties
Ethyl (S)-pyrrolidine-3-carboxylateS configuration at C-3Different biological profile compared to R-enantiomer
Pyrrolidine-3-carboxylic acidFree carboxylic acidPotentially different membrane permeability and bioavailability

Table 3: Comparative analysis of biological activities among structurally related compounds

Comparative Analysis with Related Compounds

Structural Analogues

Comparing ethyl pyrrolidine-3-carboxylate with structurally related compounds provides insights into the relationship between chemical structure and properties:

CompoundStructural DifferenceKey Property DifferencesReference
Methyl pyrrolidine-3-carboxylateMethyl ester instead of ethylSlightly higher reactivity in transesterification
Ethyl pyrrolidine-2-carboxylateEster at C-2 instead of C-3Different conformational preferences
Pyrrolidine-3-carboxylic acidFree acid instead of esterHigher polarity, different solubility profile
Ethyl pyrrolidine-3-carboxylate hydrochlorideAdditional HCl saltEnhanced water solubility, different crystallinity

Table 4: Comparison of ethyl pyrrolidine-3-carboxylate with structural analogues

Structure-Property Relationships

The specific structural features of ethyl pyrrolidine-3-carboxylate contribute to its distinct chemical behavior:

  • Ring Size Effect: The five-membered pyrrolidine ring creates specific bond angles and conformational constraints

  • Nitrogen Basicity: The secondary amine exhibits characteristic basicity that influences reactivity

  • Ester Position: The location of the ester group at C-3 creates unique spatial relationships within the molecule

Future Research Directions

Synthesis Development

Future research may focus on developing improved synthetic methods for ethyl pyrrolidine-3-carboxylate:

  • More efficient stereoselective synthesis routes

  • Environmentally friendly "green chemistry" approaches

  • Scalable manufacturing processes

Expanded Applications

Potential areas for exploration include:

  • Novel Pharmaceutical Applications: Further investigation of biological activities

  • Materials Science: Investigation of potential applications in specialty polymers or materials

  • Agricultural Chemistry: Exploration of potential roles in agrochemical development

Comprehensive Biological Evaluation

A systematic approach to biological screening could reveal:

  • Specific enzyme inhibition profiles

  • Receptor binding characteristics

  • Cellular pathway interactions

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